N-[1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-N-phenethyl-benzamide
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Overview
Description
N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a phenethylbenzamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenethylamine to yield the amide product. The final step involves cyclization using a suitable dehydrating agent to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to minimize costs and environmental impact, while purification steps such as recrystallization or chromatography are employed to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby altering the enzyme’s function. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)thiosemicarbazone: Known for its cytotoxicity and potential anticancer properties.
4-Methoxyamphetamine: Acts as a serotonin releasing agent.
N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide: Used in medicinal chemistry for its unique pharmacological profile.
Uniqueness
N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLBENZAMIDE stands out due to its specific structural features, such as the combination of a pyrrolidine ring with methoxyphenyl and phenethylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C26H24N2O4/c1-32-22-14-12-21(13-15-22)28-24(29)18-23(26(28)31)27(17-16-19-8-4-2-5-9-19)25(30)20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3 |
InChI Key |
ZBXCMYNTZTWTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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